N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
CAS No.:
Cat. No.: VC15879983
Molecular Formula: C54H35NO2
Molecular Weight: 729.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H35NO2 |
|---|---|
| Molecular Weight | 729.9 g/mol |
| IUPAC Name | N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline |
| Standard InChI | InChI=1S/C54H35NO2/c1-2-10-36(11-3-1)37-20-22-38(23-21-37)39-24-30-42(31-25-39)55(43-32-26-40(27-33-43)45-14-8-16-49-47-12-4-6-18-51(47)56-53(45)49)44-34-28-41(29-35-44)46-15-9-17-50-48-13-5-7-19-52(48)57-54(46)50/h1-35H |
| Standard InChI Key | VTSAYWZCLNPTGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
Introduction
N,N-Bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is a complex organic compound with the CAS number 1198399-61-9. It is also known by several synonyms, including N-(4-(dibenzofuran-4-yl)phenyl)-4-(dibenzofuran-4-yl)-N-(4'-phenyl-biphenyl-4-yl)benzenamine and N,N-Bis[4-(4-dibenzofuranyl)phenyl][1,1':4',1''-terphenyl]-4-amine . This compound is characterized by its molecular formula C54H35NO2 and molecular weight of 729.86 g/mol .
Synthesis and Manufacturing
The synthesis of N,N-Bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. While specific synthesis protocols are not widely detailed in public literature, it is often produced by companies specializing in organic chemistry, such as Alfa Chemistry .
Research Findings
While specific research findings on N,N-Bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline are scarce, compounds with similar structures are studied for their photoluminescence and charge transport properties. For instance, dibenzofuran-based compounds are known for their stability and potential in organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume